9-Methoxy-9-borabicyclo[3.3.1]nonane, also known as B-Methoxy-9-BBN, is prepared by the reaction of 9-Borabicyclo[3.3.1]nonane (9-BBN) with methanol. PubChem, National Institutes of Health: ) This reaction results in the substitution of a hydrogen atom on the boron atom with a methoxy group (CH3O).
-Methoxy-9-borabicyclo[3.3.1]nonane finds applications in various areas of scientific research, primarily due to its unique properties:
9-Methoxy-9-borabicyclo[3.3.1]nonane, often abbreviated as 9-Methoxy-9-borabicyclo[3.3.1]nonane, is a boron-containing compound with the molecular formula C₉H₁₇BO. This compound is characterized by its bicyclic structure, which consists of a boron atom integrated into a bicyclo[3.3.1] framework. The presence of the methoxy group enhances its reactivity and solubility, making it a valuable reagent in various
During hydroboration, the empty p orbital on the boron atom in 9-M-9-BBN accepts the pi electrons from the alkene, forming a new C-B bond. The regioselectivity arises due to the steric bulk of the methoxy group, directing the boron atom towards the less hindered carbon in the alkene []. The stereoselectivity is determined by the chair-like transition state formed during the reaction [].
9-Methoxy-9-borabicyclo[3.3.1]nonane is primarily used as a hydroborating agent and plays a crucial role in several chemical transformations:
Several methods exist for synthesizing 9-Methoxy-9-borabicyclo[3.3.1]nonane:
The applications of 9-Methoxy-9-borabicyclo[3.3.1]nonane are diverse and include:
Studies on the interactions of 9-Methoxy-9-borabicyclo[3.3.1]nonane focus on its reactivity with various substrates:
Several compounds share structural similarities with 9-Methoxy-9-borabicyclo[3.3.1]nonane, including:
Compound Name | Structure Type | Unique Features |
---|---|---|
9-Borabicyclo[3.3.1]nonane | Bicyclic boron compound | Commonly used for hydroboration without methoxy group |
9-Fluoro-9-borabicyclo[3.3.1]nonane | Bicyclic boron compound | Fluorine substitution alters reactivity |
9-Aminoborabicyclo[3.3.1]nonane | Bicyclic boron compound | Contains an amino group; useful for amine synthesis |
Uniqueness: The presence of the methoxy group in 9-Methoxy-9-borabicyclo[3.3.1]nonane enhances its solubility and reactivity compared to its analogs, making it particularly effective in cross-coupling reactions and selective hydroboration processes.
The molecular structure of 9-Methoxy-9-borabicyclo[3.3.1]nonane features a rigid bicyclic framework where the boron atom occupies the bridgehead position [1] [2]. The bicyclo[3.3.1]nonane skeleton consists of two six-membered rings fused through a single carbon-carbon bond, creating a characteristic boat-chair conformation [7] [8]. This conformational arrangement places the boron atom in a sterically hindered environment, which significantly influences its reactivity profile [9].
The methoxy substituent at the boron center adopts a specific spatial orientation that minimizes steric interactions with the bicyclic framework . X-ray crystallographic studies of related borabicyclo[3.3.1]nonane derivatives demonstrate that the boron center maintains trigonal planar geometry with bond angles approaching 120 degrees . The carbon-boron bond length typically measures between 1.55-1.59 Å, while the boron-oxygen bond in the methoxy group exhibits partial double bond character with a length of approximately 1.31-1.38 Å [11].
The bicyclic conformation remains relatively rigid due to the constrained ring system, with minimal conformational flexibility compared to acyclic organoboron compounds [7] [8]. Nuclear magnetic resonance studies indicate that the boat-chair conformation represents the most stable arrangement, with the methoxy-substituted boron positioned at the bridgehead [12].
9-Methoxy-9-borabicyclo[3.3.1]nonane exists as a liquid at room temperature under standard atmospheric conditions [4] [6]. The compound demonstrates thermal stability up to moderate temperatures, although specific melting point data varies across sources due to the tendency of organoboron compounds to form complexes with moisture or solvents [5]. Thermal decomposition typically occurs at elevated temperatures above 150°C, similar to related borabicyclo[3.3.1]nonane derivatives [13].
The compound exhibits sensitivity to air and moisture, characteristics common among organoboron species due to the electron-deficient nature of the boron center [14]. Storage under inert atmosphere conditions is recommended to maintain compound integrity and prevent oxidative degradation [15].
Experimental measurements of 9-Methoxy-9-borabicyclo[3.3.1]nonane reveal specific physical constants that characterize its behavior under various conditions. The density at 25°C measures 0.716 g/mL, indicating a relatively low-density liquid [4] [6]. This value reflects the molecular composition and the presence of the electron-deficient boron center.
Table 1: Physical Constants of 9-Methoxy-9-borabicyclo[3.3.1]nonane
Property | Value | Reference Conditions |
---|---|---|
Density | 0.716 g/mL [4] | 25°C |
Boiling Point | 57-58°C [4] | 7 Torr |
Boiling Point | 198.1±7.0°C [5] | 760 mmHg |
Flash Point | -9°F [4] | Standard conditions |
Flash Point | 73.6±18.2°C [5] | Alternative measurement |
The boiling point measurements show significant variation depending on pressure conditions, with values ranging from 57-58°C at reduced pressure (7 Torr) to approximately 198°C at atmospheric pressure [4] [5]. These variations reflect the compound's volatility characteristics and the influence of intermolecular forces on vapor pressure.
The flash point of -9°F (-23°C) indicates high flammability and requires appropriate handling precautions during storage and use [4]. This low flash point characterizes the compound as a flammable liquid requiring controlled environmental conditions.
9-Methoxy-9-borabicyclo[3.3.1]nonane demonstrates excellent solubility in various organic solvents, particularly ethereal and hydrocarbon systems [15] [14]. The compound shows high miscibility with tetrahydrofuran, diethyl ether, and hexanes, making it suitable for solution-phase synthetic applications [15]. This solubility profile reflects the compound's organic character and the compatibility of the methoxy-substituted boron center with aprotic solvent systems.
The compound exhibits limited solubility in polar protic solvents due to potential coordination interactions between the electron-deficient boron center and nucleophilic solvent molecules [14]. Chlorinated solvents such as dichloromethane and chloroform provide moderate to good solubility, enabling diverse synthetic applications [14].
Commercial formulations typically employ hexanes or tetrahydrofuran as carrier solvents, with concentrations ranging from 0.5 M to 1.0 M [15]. These solution-based preparations facilitate precise stoichiometric control in synthetic applications while maintaining compound stability under inert conditions.
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 9-Methoxy-9-borabicyclo[3.3.1]nonane through multiple nuclei observations [12]. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances corresponding to the bicyclic framework and methoxy substituent [12].
The methoxy group protons appear as a singlet in the proton nuclear magnetic resonance spectrum, typically around 3.6-3.8 ppm, consistent with the electron-withdrawing influence of the boron center [12]. The bicyclic framework protons generate a complex multipicity pattern in the aliphatic region (1.0-2.5 ppm) due to the rigid conformational constraints and multiple carbon environments [12].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for the bicyclic carbon atoms and the methoxy carbon [12]. The methoxy carbon typically appears around 50-55 ppm, while the bicyclic framework carbons span the range of 20-40 ppm depending on their proximity to the boron center [12].
Boron-11 nuclear magnetic resonance represents a particularly diagnostic technique for organoboron compounds [12]. The boron-11 resonance of 9-Methoxy-9-borabicyclo[3.3.1]nonane appears in the downfield region, typically around 50-80 ppm, characteristic of tricoordinate boron centers [12]. The chemical shift position reflects the electronic environment around boron and the influence of the methoxy substitution.
Infrared spectroscopy of 9-Methoxy-9-borabicyclo[3.3.1]nonane reveals characteristic absorption bands that identify key functional groups and structural features . The methoxy group contributes distinct carbon-oxygen stretching vibrations in the 1000-1200 cm⁻¹ region, while carbon-hydrogen stretching modes appear in the 2800-3000 cm⁻¹ range .
The boron-oxygen bond exhibits characteristic stretching frequencies that differ from typical ether linkages due to the partial double bond character arising from oxygen lone pair donation to the vacant boron p-orbital [11]. This interaction results in strengthened boron-oxygen bonds with corresponding shifts in vibrational frequencies [11].
Aliphatic carbon-hydrogen stretching and bending modes dominate the fingerprint region below 1500 cm⁻¹, providing information about the bicyclic framework structure . The absence of boron-hydrogen stretching vibrations confirms the complete substitution at the boron center .
Mass spectrometry of 9-Methoxy-9-borabicyclo[3.3.1]nonane provides molecular weight confirmation and fragmentation pattern analysis [2]. The molecular ion peak appears at m/z 152, corresponding to the intact molecular formula C₉H₁₇BO [2] [5]. Isotope patterns reflect the natural abundance of boron-10 and boron-11 isotopes, creating characteristic doublet patterns in the mass spectrum [2].
Fragmentation patterns typically involve loss of the methoxy group (31 mass units) to generate fragments at m/z 121, corresponding to the 9-borabicyclo[3.3.1]nonane cation [2]. Additional fragmentation pathways include sequential loss of alkyl units from the bicyclic framework, generating smaller boron-containing fragments [2].
The base peak often corresponds to stabilized boron-containing fragments rather than the molecular ion, reflecting the tendency of organoboron compounds to undergo facile fragmentation under ionization conditions [2]. Electron impact ionization provides the most comprehensive fragmentation information, while chemical ionization techniques offer enhanced molecular ion stability [2].
The boron atom in 9-Methoxy-9-borabicyclo[3.3.1]nonane exhibits characteristic electron deficiency due to its incomplete octet configuration [17] [11] [18]. With only six valence electrons in its bonding arrangement, the boron center maintains a vacant p-orbital that serves as an electron acceptor site [17] [19]. This electron-deficient nature classifies the compound as a Lewis acid, capable of accepting electron pairs from nucleophilic species [11].
The trigonal planar geometry around boron results from sp² hybridization, leaving the unhybridized p-orbital perpendicular to the molecular plane [11] [19]. This vacant orbital contributes to the compound's reactivity profile and enables coordination with electron-rich substrates [18]. The electron deficiency manifests in the compound's tendency to form complexes with Lewis bases such as ethers, amines, and other nucleophilic molecules [17].
Computational studies of related organoboron compounds indicate that the vacant boron p-orbital significantly influences frontier molecular orbital energies [20]. The lowest unoccupied molecular orbital typically localizes on the boron center, reflecting its electron-accepting character [20]. This electronic structure enables the compound to participate in electron-transfer processes and coordination chemistry [18].
The methoxy substituent profoundly influences the electronic structure and reactivity of 9-Methoxy-9-borabicyclo[3.3.1]nonane through both inductive and resonance effects [21] [22]. The oxygen atom in the methoxy group possesses lone electron pairs that can interact with the vacant boron p-orbital, creating partial double bond character in the boron-oxygen linkage [11] [19].
This π-donation from oxygen lone pairs to the boron p-orbital reduces the electron deficiency at the boron center compared to hydrogen-substituted analogs [22]. The resonance interaction stabilizes the boron center while maintaining sufficient electrophilic character for synthetic applications [21]. The methoxy group acts as an electron-donating substituent, increasing electron density at boron relative to unsubstituted derivatives [22].
Table 2: Electronic Effects of Methoxy Substitution
Parameter | Effect | Magnitude |
---|---|---|
Boron electron density | Increased [22] | Moderate |
Lewis acidity | Decreased [21] | Relative to 9-borabicyclo[3.3.1]nonane |
Orbital energy | LUMO stabilization [20] | Computational prediction |
Bond polarization | Enhanced B-O character [11] | Partial double bond |
The inductive effect of the methoxy group involves electron donation through the sigma bond framework, further enhancing electron density at the boron center [22]. This combined inductive and resonance donation modulates the compound's reactivity toward nucleophiles and electrophiles [21].
The methoxy substitution influences hydroboration selectivity and reaction rates compared to parent 9-borabicyclo[3.3.1]nonane [23]. Studies demonstrate that methoxy-substituted derivatives exhibit modified regioselectivity patterns in alkene hydroboration reactions, attributed to altered electronic and steric properties [23].
9-Methoxy-9-borabicyclo[3.3.1]nonane belongs to a family of organoboron compounds that share structural and electronic similarities while exhibiting distinct reactivity profiles [25]. Comparative analysis with related compounds provides insight into structure-activity relationships and synthetic utility .
Table 3: Comparative Properties of Related Organoboron Compounds
Compound | Molecular Weight | Boiling Point | Density | Key Features |
---|---|---|---|---|
9-Borabicyclo[3.3.1]nonane | 122.02 | 179.3°C [13] | 0.894 g/mL [13] | Parent compound |
9-Methoxy-9-borabicyclo[3.3.1]nonane | 152.04 [4] | 198.1°C [5] | 0.716 g/mL [4] | Methoxy substitution |
9-Phenyl-9-borabicyclo[3.3.1]nonane | 198.11 [26] | 286.5°C [26] | 0.95 g/cm³ [26] | Aryl substitution |
9-Bromo-9-borabicyclo[3.3.1]nonane | 200.91 | Not reported | Not reported | Halogen substitution |
The parent 9-borabicyclo[3.3.1]nonane demonstrates higher thermal stability and different solubility characteristics compared to the methoxy derivative [9] . The unsubstituted compound exhibits greater Lewis acidity due to the absence of electron-donating substituents [17]. This enhanced electrophilicity translates to different reactivity patterns in hydroboration and other synthetic transformations [9].
Phenyl-substituted derivatives show significantly higher boiling points and altered electronic properties due to aromatic π-conjugation with the boron center [26]. The phenyl group provides additional stabilization through π-donation while introducing steric bulk that influences reaction selectivity [26].
Halogen-substituted analogs such as 9-Bromo-9-borabicyclo[3.3.1]nonane exhibit enhanced electrophilicity due to the electron-withdrawing nature of halogen substituents . These compounds serve as versatile synthetic intermediates in cross-coupling reactions and other transformations .
The bicyclic framework provides enhanced stability compared to acyclic organoboron compounds while maintaining synthetic utility [25]. The rigid conformation minimizes unwanted side reactions and enhances regioselectivity in hydroboration processes [9]. This structural advantage has led to widespread adoption of borabicyclo[3.3.1]nonane derivatives in synthetic organic chemistry [25].
Disiamylborane and other acyclic dialkylboranes offer different steric environments and reactivity profiles compared to bicyclic systems [27]. While these compounds provide similar anti-Markovnikov selectivity in hydroboration reactions, they lack the conformational rigidity that characterizes bicyclic analogs [27].
The most widely employed method for preparing 9-methoxy-9-borabicyclo[3.3.1]nonane involves the direct methoxylation of 9-borabicyclo[3.3.1]nonane. This reaction represents a straightforward nucleophilic substitution where the hydride ligand bound to boron is replaced by a methoxy group [2].
The reaction mechanism proceeds through the initial coordination of methanol to the boron center, followed by hydride elimination and formation of the boron-oxygen bond. The reaction typically occurs under mild conditions, with temperatures maintained between 50-60°C to ensure optimal reaction rates while preventing decomposition of the bicyclic framework [2]. The process exhibits first-order kinetics with respect to 9-borabicyclo[3.3.1]nonane and demonstrates enhanced reactivity when conducted in polar ethereal solvents [2].
The synthetic transformation can be represented as the reaction of 9-borabicyclo[3.3.1]nonane dimer with methanol in the presence of ethereal solvents such as tetrahydrofuran or 1,2-dimethoxyethane. The reaction proceeds with high efficiency, typically achieving yields of 85-95% under optimized conditions [2]. The dimeric nature of 9-borabicyclo[3.3.1]nonane necessitates careful consideration of stoichiometry, as the equilibrium between dimer and monomer forms influences the reaction kinetics [3] [4].
Several alternative synthetic approaches have been developed for preparing 9-methoxy-9-borabicyclo[3.3.1]nonane, each offering distinct advantages depending on the desired scale and purity requirements.
The thermal redistribution method represents a significant alternative approach, involving the controlled heating of alkyl-substituted 9-borabicyclo[3.3.1]nonane derivatives in the presence of methanol or methoxide sources [5] [6]. This method operates through thermal equilibrium processes, where elevated temperatures between 150-200°C facilitate the redistribution of substituents around the boron center. While this approach typically yields lower conversion rates of 60-80%, it offers advantages in terms of product selectivity and the ability to process starting materials that may be unreactive under milder conditions [6].
The one-pot synthesis approach involves the direct reaction of 1,5-cyclooctadiene with borane-methyl sulfide complex in the presence of methanol, enabling the simultaneous formation of the bicyclic framework and methoxylation in a single synthetic step [2] [7]. This method offers significant advantages in terms of operational simplicity and reduced handling of intermediates, achieving yields of 80-90% when conducted under controlled conditions [2].
Interconversion methodologies have been developed that allow for the transformation of various 9-borabicyclo[3.3.1]nonane derivatives into the methoxy analog through controlled thermal processes [5] [8]. These methods exploit the reversible nature of boron-ligand interactions, enabling the selective replacement of existing substituents with methoxy groups under carefully controlled conditions [8].
The optimization of reaction conditions for 9-methoxy-9-borabicyclo[3.3.1]nonane synthesis requires careful consideration of multiple interdependent parameters that significantly influence both yield and product quality.
Temperature optimization studies have demonstrated that the reaction rate exhibits strong temperature dependence, with optimal conditions typically maintained between 50-60°C [2]. Lower temperatures result in incomplete conversion and extended reaction times, while excessive temperatures above 85°C can lead to decomposition of the bicyclic framework and formation of unwanted byproducts [9]. The activation energy for the methoxylation process has been determined to be approximately 45-50 kJ/mol, indicating a moderate temperature sensitivity that allows for precise control of reaction rates [4].
Solvent selection plays a crucial role in determining both reaction efficiency and product selectivity. Polar ethereal solvents, particularly tetrahydrofuran and 1,2-dimethoxyethane, provide optimal solvation of both reactants and products, facilitating the nucleophilic substitution mechanism [2] [10]. The dielectric constant of the solvent significantly influences the reaction kinetics, with solvents having dielectric constants between 7-10 providing optimal conditions for the methoxylation process [2].
Molar ratio optimization studies have revealed that slight excess of methanol, typically in the range of 1.2-1.5 equivalents relative to 9-borabicyclo[3.3.1]nonane, provides optimal yields while minimizing the formation of dimethoxy derivatives [2]. The reaction exhibits saturation kinetics at higher methanol concentrations, indicating that the rate-determining step involves the initial coordination of methanol to the boron center rather than the subsequent hydride elimination step [4].
Concentration effects have been systematically investigated, with optimal results achieved at concentrations between 0.2-0.5 M in the chosen solvent system [9]. Higher concentrations can lead to increased formation of oligomeric species, while lower concentrations result in decreased reaction rates due to reduced collision frequencies between reactants [9].
Industrial production of 9-methoxy-9-borabicyclo[3.3.1]nonane has been developed to meet the growing demand for this versatile organoborane reagent in pharmaceutical and fine chemical synthesis applications.
Large-scale production typically employs continuous flow processes that enable precise control of reaction parameters and efficient heat management [11] [12]. The industrial synthesis generally follows the direct methoxylation route, utilizing 9-borabicyclo[3.3.1]nonane dimer as the starting material in combination with methanol under controlled atmospheric conditions [12]. The process design incorporates multiple stages including reactant mixing, reaction, separation, and purification, each optimized for maximum efficiency and product quality [12].
The industrial process typically operates at temperatures between 50-65°C under nitrogen atmosphere to prevent oxidation and moisture interference [11] [12]. Continuous monitoring systems track reaction progress through online analytical techniques, enabling real-time optimization of process parameters and immediate detection of deviations from optimal conditions [12].
Waste management considerations are integral to industrial production processes, with emphasis on minimizing solvent usage and implementing efficient recovery systems [11]. The industrial process incorporates solvent recycling systems that recover and purify tetrahydrofuran and other ethereal solvents, achieving recovery rates exceeding 95% and significantly reducing environmental impact [11].
Scale-up considerations include the management of heat generation during the exothermic methoxylation reaction, implementation of appropriate safety systems for handling organoborane compounds, and ensuring consistent product quality across production batches [12]. The industrial process typically achieves yields of 90-95% with product purities exceeding 98%, meeting the stringent requirements for pharmaceutical and electronic applications [12].
The purification of 9-methoxy-9-borabicyclo[3.3.1]nonane requires specialized techniques due to its sensitivity to moisture and oxygen, as well as the need to achieve high purity levels for synthetic applications.
Vacuum distillation represents the most commonly employed purification method, operating at reduced pressures to minimize thermal decomposition while effectively separating the desired product from higher and lower boiling impurities [10] [13]. The compound exhibits a boiling point of 57-58°C at 7 Torr, enabling efficient purification under carefully controlled conditions [13]. The distillation process typically achieves purities of 95-98% with recovery yields of 85-90%, making it suitable for both laboratory and industrial applications [10].
Recrystallization techniques have been developed using 1,2-dimethoxyethane as the recrystallization solvent, enabling the preparation of high-purity crystalline material [10] [14]. The process involves dissolving the crude product in hot 1,2-dimethoxyethane followed by controlled cooling to 0°C, which promotes the formation of pure crystalline 9-methoxy-9-borabicyclo[3.3.1]nonane [10]. This method achieves exceptional purity levels of 98-99% but with somewhat lower recovery yields of 80-85% [10].
Column chromatography purification employs silica gel stationary phases with hexane/ether gradient elution systems [10]. While this method provides effective removal of impurities and achieves purities of 90-95%, it is generally reserved for analytical-scale preparations due to the time-intensive nature of the process and significant solvent consumption [10].
Quality analysis protocols incorporate multiple analytical techniques to ensure product specifications are met. Gas chromatography serves as the primary purity assessment method, with specifications typically requiring purity levels exceeding 95% as determined by area normalization [13]. Nuclear magnetic resonance spectroscopy, particularly proton and boron-11 NMR, provides structural confirmation and purity assessment through integration of characteristic signals [15] [13].
Physical property measurements include density determination at 25°C, with specification limits typically set at 0.716 ± 0.010 g/mL [13]. Boiling point determination under controlled vacuum conditions confirms product identity and purity, with acceptable ranges typically within ±2°C of the theoretical value [13]. Water content analysis through Karl Fischer titration ensures moisture levels remain below 0.1%, critical for maintaining product stability and reactivity [13].
The interconversion between 9-methoxy-9-borabicyclo[3.3.1]nonane and 9-borabicyclo[3.3.1]nonane represents a significant aspect of organoborane chemistry, enabling the recycling and reuse of valuable boron-containing reagents.
The conversion of 9-methoxy-9-borabicyclo[3.3.1]nonane back to 9-borabicyclo[3.3.1]nonane can be achieved through controlled hydride reduction processes [5] [8]. This transformation typically involves treatment with metal hydrides such as lithium aluminum hydride or sodium borohydride under anhydrous conditions, facilitating the replacement of the methoxy group with a hydride ligand [5]. The reaction proceeds through nucleophilic attack of the hydride on the boron center, followed by elimination of methanol and formation of the boron-hydrogen bond [5].
Thermal interconversion processes have been developed that enable the reversible transformation between various 9-borabicyclo[3.3.1]nonane derivatives, including the methoxy analog [8] [6]. These processes operate through thermal equilibrium mechanisms, where controlled heating facilitates the redistribution of ligands around the boron center [6]. The equilibrium position can be influenced by the selective removal of volatile byproducts, enabling the preferential formation of desired derivatives [8].
The mechanistic understanding of interconversion processes has been enhanced through detailed kinetic studies that reveal the influence of temperature, solvent, and concentration on the equilibrium position [8]. These studies have demonstrated that the interconversion is thermodynamically controlled, with the equilibrium position determined by the relative stability of the various derivative forms [8].
Practical applications of interconversion chemistry include the recovery and recycling of 9-borabicyclo[3.3.1]nonane from reaction mixtures where the methoxy derivative is formed as a byproduct [10]. This capability is particularly valuable in synthetic applications where 9-borabicyclo[3.3.1]nonane is used in stoichiometric quantities, enabling the recovery and reuse of this valuable reagent [10].